molecular formula C15H17F2N3O B3020807 N-(4,4-difluorocyclohexyl)-1-methyl-1H-indazole-3-carboxamide CAS No. 2034422-60-9

N-(4,4-difluorocyclohexyl)-1-methyl-1H-indazole-3-carboxamide

Cat. No.: B3020807
CAS No.: 2034422-60-9
M. Wt: 293.318
InChI Key: IFVFONPSXYWOEN-UHFFFAOYSA-N
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Description

N-(4,4-difluorocyclohexyl)-1-methyl-1H-indazole-3-carboxamide: is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a difluorocyclohexyl group attached to an indazole core, making it a subject of interest in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,4-difluorocyclohexyl)-1-methyl-1H-indazole-3-carboxamide typically involves multiple steps, starting with the preparation of the difluorocyclohexyl intermediate. One common method includes the fluorination of cyclohexane using hydrogen fluoride or trifluoromethanesulfonic acid fluoride, followed by further reactions to introduce the indazole and carboxamide groups .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: N-(4,4-difluorocyclohexyl)-1-methyl-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s activity.

    Substitution: The difluorocyclohexyl group can participate in substitution reactions, where other functional groups replace the fluorine atoms.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, N-(4,4-difluorocyclohexyl)-1-methyl-1H-indazole-3-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential interactions with biological targets. Its ability to modulate specific pathways makes it a candidate for investigating cellular processes and mechanisms.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for developing drugs targeting specific diseases, particularly those involving protein interactions and signaling pathways.

Industry: In the industrial sector, this compound can be used in the development of new materials and chemical products. Its unique properties may contribute to the creation of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)-1-methyl-1H-indazole-3-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The difluorocyclohexyl group plays a crucial role in binding to these targets, potentially altering their activity and modulating biological pathways . This interaction can lead to various effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Uniqueness: N-(4,4-difluorocyclohexyl)-1-methyl-1H-indazole-3-carboxamide is unique due to its indazole core, which provides specific interactions with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-1-methylindazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N3O/c1-20-12-5-3-2-4-11(12)13(19-20)14(21)18-10-6-8-15(16,17)9-7-10/h2-5,10H,6-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVFONPSXYWOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)NC3CCC(CC3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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